N-(2-methoxyphenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
Description
N-(2-Methoxyphenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a heterocyclic compound featuring a triazolopyrimidine core fused with an acetamide moiety substituted at the N-(2-methoxyphenyl) position. Its characterization would typically employ spectroscopic methods (¹H NMR, IR, MS) and crystallographic analysis, as seen in analogous compounds .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3/c1-19-13-12(17-18-19)14(22)20(8-15-13)7-11(21)16-9-5-3-4-6-10(9)23-2/h3-6,8H,7H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOQFNSRUXYSET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar triazole-pyrimidine structures have been studied for their neuroprotective and anti-inflammatory properties.
Mode of Action
The compound’s interaction with its targets results in promising neuroprotective and anti-inflammatory properties. It has been suggested that these compounds work by inhibiting endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway.
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway. The inhibition of these pathways results in neuroprotective and anti-inflammatory effects.
Result of Action
The result of the compound’s action is the reduction of neuroinflammation and neurodegeneration. Specifically, it has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. It has shown promising neuroprotective and anti-inflammatory properties. Among the biomolecules it interacts with are active residues of ATF4 and NF-kB proteins. The nature of these interactions involves the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Cellular Effects
N-(2-methoxyphenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide has significant effects on various types of cells and cellular processes. It influences cell function by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Molecular Mechanism
The compound exerts its effects at the molecular level through several mechanisms. It inhibits ER stress and apoptosis, and it also inhibits the NF-kB inflammatory pathway. A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins.
Temporal Effects in Laboratory Settings
It is known that the compound has promising long-term neuroprotective and anti-inflammatory properties.
Biological Activity
N-(2-methoxyphenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a compound of interest due to its potential biological activities. This compound belongs to the class of triazole derivatives, which have been recognized for their diverse pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 312.33 g/mol. The structural complexity contributes to its biological activity.
Biological Activity Overview
The biological activities of triazole derivatives are well-documented. This particular compound exhibits several pharmacological effects:
- Antimicrobial Activity : Triazole compounds have shown significant antimicrobial properties. For instance, studies indicate that triazole derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some related triazole compounds range from 0.125 to 8 μg/mL against these pathogens .
- Anticancer Properties : Triazoles have been explored for their anticancer potential. They can interfere with cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. Research has demonstrated that certain triazole derivatives exhibit cytotoxic effects on various cancer cell lines .
- Anti-inflammatory Effects : Some studies suggest that triazole derivatives can modulate inflammatory pathways, potentially reducing inflammation in various disease models. This activity is often linked to the inhibition of pro-inflammatory cytokines and enzymes .
Detailed Research Findings
Recent studies have focused on the synthesis and evaluation of triazole derivatives for their biological activities:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of triazole derivatives against a panel of bacterial strains. The results showed that certain compounds exhibited superior antibacterial activity compared to standard antibiotics like norfloxacin and chloromycin .
- Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of triazole derivatives on human cancer cell lines using MTT assays. The results indicated that some derivatives led to significant reductions in cell viability at micromolar concentrations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolopyrimidine scaffold is a common pharmacophore in medicinal chemistry.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity: The target compound distinguishes itself via the 2-methoxyphenyl substituent, which balances hydrophobicity and hydrogen-bonding capacity. Furan-containing analogs (e.g., CAS: 888424-21-3) introduce heteroaromaticity, which may reduce oxidative metabolism compared to phenyl groups .
Synthetic Routes: Triazolopyrimidine derivatives are often synthesized via cyclocondensation of hydrazides with carbonyl precursors, followed by functionalization of the acetamide side chain. For example, CAS: 892469-51-1 likely employs a similar strategy using mercaptoacetic acid and ZnCl₂ catalysis, as described for thiazolidinone analogs .
Biological Relevance :
- While specific data for the target compound are unavailable, related triazolopyrimidines exhibit kinase inhibitory , antimicrobial , and anti-inflammatory activities. The 3-methyl group in the target compound may sterically hinder off-target interactions, improving selectivity .
Crystallographic Data: Analogous compounds (e.g., thiazolo[3,2-a]pyrimidines) crystallize in monoclinic systems (e.g., P21/n) with intermolecular hydrogen bonding, suggesting the target compound may adopt similar packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
